![molecular formula C8H9N5O B1446214 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1934943-45-9](/img/structure/B1446214.png)
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential biological activities . They have been reported as potent inhibitors of certain types of kinases, including the Epidermal Growth Factor Receptor (EGFR) and Bruton’s tyrosine kinase (BTK) .
Synthesis Analysis
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized . The most potent compound demonstrated significant inhibitory activity and selectivity for EGFR L858R/T790M and H1975 cells in vitro .
Chemical Reactions Analysis
These compounds have shown to inhibit certain kinases, suggesting they interact with these proteins in a way that blocks their activity .
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
The pyrimido[4,5-d]pyrimidin-4(3H)-one core, along with its derivatives, plays a significant role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review by Parmar et al. (2023) focuses on the synthetic pathways employed for developing substituted pyrimidin-2-one derivatives using hybrid catalysts, highlighting the catalytic applications of organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. These catalysts facilitate the development of lead molecules, underscoring the compound's importance in organic synthesis (Parmar, Vala, & Patel, 2023).
Synthesis of Pyrimidoquinolines
Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines starting from barbituric acid derivatives, showcasing the versatility of the pyrimido[4,5-d]pyrimidin-4(3H)-one framework in generating biologically potent compounds with significant therapeutic importance. This method provides a novel pathway to derive a variety of pyrimidoquinolines, highlighting the structural and synthetic versatility of this core (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Anti-inflammatory Applications
Rashid et al. (2021) reviewed recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. The review elaborates on how various pyrimidine derivatives inhibit the expression and activities of key inflammatory mediators, underlining the anti-inflammatory potential of compounds based on the pyrimido[4,5-d]pyrimidin-4(3H)-one structure (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
Biological Evaluation and Medicinal Significance
The chemistry and biological evaluation of pyrido[4,3-d]pyrimidines, as reviewed by Yadav and Shah (2022), provide an insight into the medicinal significance of pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives. This review discusses the synthetic pathways and biological applications of these compounds, indicating their utility in developing new therapeutic agents (Yadav & Shah, 2022).
Versatile Scaffold with Medicinal Potential
Jeelan Basha and Goudgaon (2021) provide a comprehensive insight into pyrimidine-containing drugs, highlighting the broad-spectrum activities of pyrimidine analogs. This review emphasizes the anticancer, antiviral, anti-inflammatory, and antimicrobial activities of pyrimidine derivatives, reinforcing the medicinal potential of the pyrimido[4,5-d]pyrimidin-4(3H)-one scaffold (Jeelan Basha & Goudgaon, 2021).
Propriétés
IUPAC Name |
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWHBRIKBJNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








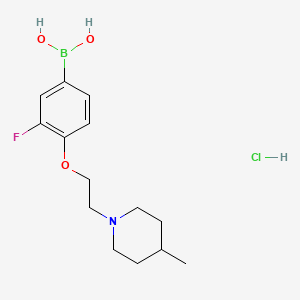
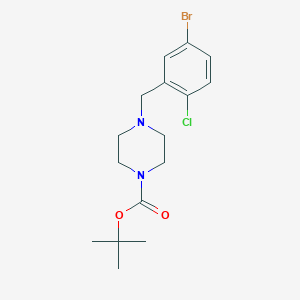

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)
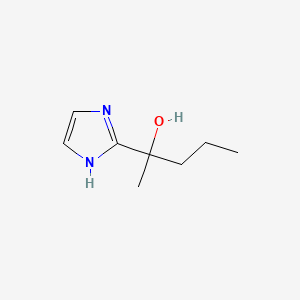

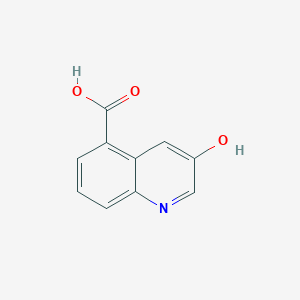
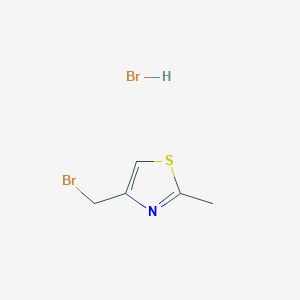
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)